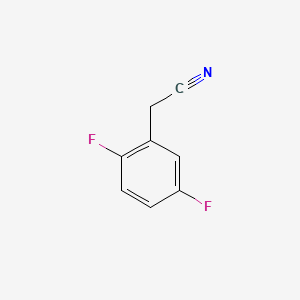

2,5-Difluorophenylacetonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-(2,5-difluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIMMFRUOZOWROM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40219851 | |

| Record name | (2,5-Difluorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69584-87-8 | |

| Record name | 2,5-Difluorobenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69584-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,5-Difluorophenyl)acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069584878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,5-Difluorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,5-difluorophenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.299 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2,5-Difluorophenyl)acetonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7BC2T9854 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and characterization of 2,5-Difluorophenylacetonitrile

An In-depth Technical Guide to the Synthesis and Characterization of 2,5-Difluorophenylacetonitrile

Abstract: This guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound (CAS 69584-87-8), a key intermediate in the development of pharmaceuticals, agrochemicals, and liquid crystal materials.[1][2] We delve into the prevalent synthetic methodologies, offering a detailed, field-tested protocol for its preparation via nucleophilic substitution. Furthermore, this document outlines the essential analytical techniques required to verify the compound's identity, purity, and structural integrity, making it an indispensable resource for researchers and professionals in drug development and chemical synthesis.

Introduction and Strategic Importance

This compound, a derivative of acetonitrile and a member of the halogenated aromatics class, is a strategically important building block in organic synthesis.[1] Its molecular structure, featuring a difluorinated benzene ring attached to a cyanomethyl group, imparts unique electronic properties and metabolic stability to target molecules.[1] This makes it a valued precursor in the synthesis of bioactive compounds where enhanced potency and pharmacokinetic profiles are desired.[1]

Physically, it is a clear, colorless to yellow liquid with a molecular formula of C₈H₅F₂N and a molecular weight of 153.13 g/mol .[3][4] The presence of the nitrile functional group and the fluorine atoms makes this compound a versatile substrate for a wide array of chemical transformations.

Methodologies for Synthesis: A Comparative Analysis

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, scalability, and desired purity. We will discuss three primary routes, each with distinct mechanistic underpinnings.

Nucleophilic Substitution: The Workhorse Route

The most direct and industrially favored method is the nucleophilic substitution reaction between a 2,5-difluorobenzyl halide and an alkali metal cyanide. This reaction proceeds via a classic Sₙ2 mechanism, where the cyanide ion (CN⁻) acts as the nucleophile, displacing the halide (typically bromide or chloride) from the benzylic carbon.

The rationale for this pathway's popularity lies in its efficiency, relatively mild conditions, and the high availability of the requisite precursors like 2,5-Difluorobenzyl bromide. The reaction is typically conducted in a polar aprotic solvent, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), which effectively solvates the cation of the cyanide salt while leaving the cyanide anion highly reactive.[1]

The Sandmeyer Reaction: An Alternative from Anilines

For scenarios where 2,5-difluoroaniline is a more accessible starting material, the Sandmeyer reaction offers a powerful alternative.[5][6] This classic transformation converts an aromatic amino group into a wide range of functionalities, including the nitrile group.[7][8] The process is a two-step sequence:

-

Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂, typically generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is highly reactive.

-

Cyanation: The diazonium salt is then reacted with copper(I) cyanide (CuCN). The copper(I) catalyst facilitates a radical-nucleophilic aromatic substitution, where the diazonium group is replaced by the cyanide, with the evolution of nitrogen gas.[5]

While elegant, this method requires careful temperature control during the diazotization step, as diazonium salts can be unstable.

Palladium-Catalyzed Cross-Coupling: A Modern Approach

Modern organic synthesis offers a third route through palladium-catalyzed cyanation.[9] This method couples an aryl halide (e.g., 2,5-difluorobromobenzene) with a cyanide source. These reactions are renowned for their broad functional group tolerance and high yields, though they require more specialized reagents.[10] The catalytic cycle typically involves oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the cyanide source, and reductive elimination to yield the aryl nitrile and regenerate the catalyst.[11] The choice of ligand is critical for preventing catalyst poisoning by the cyanide ion.[10]

Recommended Experimental Protocol: Synthesis via Nucleophilic Substitution

This section provides a detailed, step-by-step procedure for the synthesis of this compound from 2,5-Difluorobenzyl bromide.

Safety First: This protocol involves the use of sodium cyanide, which is highly toxic and fatal if swallowed, inhaled, or absorbed through the skin.[3][4] It reacts with acids to produce highly toxic hydrogen cyanide gas. All operations must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[4] An emergency cyanide antidote kit should be readily accessible.

Reagents and Materials

| Reagent/Material | Quantity | Molar Eq. | Notes |

| 2,5-Difluorobenzyl bromide | 20.9 g (0.1 mol) | 1.0 | Starting material. |

| Sodium Cyanide (NaCN) | 5.4 g (0.11 mol) | 1.1 | Nucleophile. Ensure it is dry. |

| Dimethyl Sulfoxide (DMSO) | 150 mL | - | Anhydrous grade solvent. |

| Diethyl Ether | 300 mL | - | For extraction. |

| Saturated NaCl solution (brine) | 100 mL | - | For washing. |

| Anhydrous Magnesium Sulfate (MgSO₄) | ~10 g | - | Drying agent. |

| 5% Sodium Hypochlorite (Bleach) | As needed | - | For quenching residual cyanide. |

Step-by-Step Procedure

-

Reaction Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a nitrogen inlet. Place the flask in a water bath for temperature control.

-

Reagent Addition: Under a nitrogen atmosphere, add sodium cyanide (5.4 g) and anhydrous DMSO (150 mL) to the flask. Stir the suspension for 15 minutes to ensure good dispersion.

-

Substrate Addition: Slowly add 2,5-Difluorobenzyl bromide (20.9 g) to the stirred suspension over 30 minutes. An exotherm may be observed; use the water bath to maintain the reaction temperature between 25-30 °C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting material.

-

Work-up and Quenching:

-

CRITICAL: Once the reaction is complete, cool the flask in an ice bath. Very slowly and carefully, add 100 mL of cold water to quench the reaction mixture.

-

Transfer the mixture to a separatory funnel.

-

Cyanide Decontamination: The aqueous layer and any equipment in contact with cyanide must be treated with an excess of 5% sodium hypochlorite (bleach) solution to oxidize the cyanide to the less toxic cyanate. Stir for at least one hour before disposal according to institutional guidelines.

-

-

Extraction and Purification:

-

Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash with saturated brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Final Purification: The resulting crude oil is purified by vacuum distillation (Boiling Point: 90 °C at 5 mmHg) to yield this compound as a clear, colorless to pale yellow liquid.[3][12]

Characterization and Data Analysis

Confirmation of the synthesized product's identity and purity is achieved through a combination of physical property measurements and spectroscopic analysis.

Physical and Chemical Properties

The following table summarizes the key physical properties of this compound.

| Property | Value | Source |

| CAS Number | 69584-87-8 | [3][4] |

| Molecular Formula | C₈H₅F₂N | [3][13] |

| Molecular Weight | 153.13 g/mol | [4] |

| Appearance | Clear colorless to yellow liquid | [3] |

| Density | 1.233 g/mL at 25 °C | [4][12] |

| Boiling Point | 90 °C at 5 mmHg | [12] |

| Refractive Index (n20/D) | 1.4834 | [4][12] |

| Flash Point | 103 °C (217 °F) | [3][4] |

Spectroscopic Data

Spectroscopic analysis provides an unambiguous structural fingerprint of the molecule.

| Technique | Expected Observations |

| ¹H NMR | δ ~7.1-7.3 ppm (m, 3H, Ar-H): Complex multiplet for the three aromatic protons. δ ~3.8 ppm (s, 2H, -CH₂-): A singlet for the two methylene protons adjacent to the nitrile and aromatic ring. |

| ¹³C NMR | Signals expected for 8 unique carbons. Key signals include: δ ~117 ppm (-C≡N): Characteristic nitrile carbon. δ ~20 ppm (-CH₂-): Methylene carbon. Aromatic carbons will appear between δ ~115-160 ppm , showing C-F coupling. |

| IR Spectroscopy | ~2250 cm⁻¹ (strong): Sharp, strong absorption characteristic of the C≡N stretching vibration.[14][15] ~1500-1600 cm⁻¹: C=C stretching bands of the aromatic ring. ~1100-1250 cm⁻¹: C-F stretching bands. |

| Mass Spectrometry (EI) | m/z = 153: Molecular ion peak (M⁺).[16] m/z = 127: Fragment corresponding to the loss of CN. m/z = 114: Fragment corresponding to the benzylic cation [F₂C₆H₃CH₂]⁺. |

Visualized Workflows and Mechanisms

To better illustrate the processes described, the following diagrams have been generated using Graphviz.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chembk.com [chembk.com]

- 3. This compound | CAS 69584-87-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. This compound 97 69584-87-8 [sigmaaldrich.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound | 69584-87-8 [amp.chemicalbook.com]

- 13. 2-(2,5-DIFLUOROPHENYL)ACETONITRILE | CAS 69584-87-8 [matrix-fine-chemicals.com]

- 14. Characterization of Acetonitrile Isotopologues as Vibrational Probes of Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. uanlch.vscht.cz [uanlch.vscht.cz]

- 16. 2,5-Difluorobenzonitrile [webbook.nist.gov]

Physical and chemical properties of 2,5-Difluorophenylacetonitrile.

An In-Depth Technical Guide to 2,5-Difluorophenylacetonitrile for Advanced Research and Development

Introduction

This compound, also known as 2,5-difluorobenzyl cyanide, is a fluorinated aromatic nitrile that serves as a critical building block in various fields of chemical synthesis.[1][2] Its structural combination of a difluorinated benzene ring and a reactive nitrile group makes it a valuable intermediate, particularly in the development of pharmaceuticals, pesticides, and advanced liquid crystal materials.[3] The presence of two fluorine atoms on the aromatic ring imparts unique electronic properties and enhances metabolic stability in derivative molecules, a highly sought-after feature in drug discovery.[4]

This guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of this compound. It is designed for researchers, medicinal chemists, and process development scientists, offering not just data, but also field-proven insights into its characterization, reactivity, and safe handling.

Core Molecular and Physical Properties

The fundamental identity and physical characteristics of a compound are the bedrock of its application in research and development. These properties dictate the conditions required for its handling, storage, and use in chemical reactions.

Molecular Structure and Identifiers

The structure of this compound is foundational to its reactivity. The electron-withdrawing nature of the fluorine atoms and the cyano group significantly influences the electron density of the phenyl ring.

Caption: Molecular Structure of this compound.

Table 1: Key Identifiers for this compound

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 69584-87-8 | [1][5] |

| Molecular Formula | C₈H₅F₂N | [1][2][6] |

| Molecular Weight | 153.13 g/mol | [1] |

| EINECS Number | 274-051-4 | [1] |

| InChI Key | UIMMFRUOZOWROM-UHFFFAOYSA-N | [2] |

| SMILES String | Fc1ccc(F)c(CC#N)c1 | [1] |

| Synonyms | 2,5-Difluorobenzyl cyanide, 2,5-Difluorobenzeneacetonitrile |[1][2] |

Physical Properties

This compound is typically supplied as a liquid.[1][2] Its physical properties are essential for designing experimental setups, including solvent selection and temperature control for reactions and purification. While most suppliers list it as a liquid, some sources describe it as a white to off-white solid, suggesting its melting point may be near ambient temperature.[4]

Table 2: Physical Properties of this compound

| Property | Value | Notes | Source(s) |

|---|---|---|---|

| Appearance | Clear colorless to yellow liquid | May appear as a white to off-white crystalline solid | [1][4][6] |

| Density | 1.233 g/mL at 25 °C | [1][6] | |

| Boiling Point | 214 °C at 760 mmHg | 90 °C at 5 mmHg | [1][6][7] |

| Flash Point | 103 °C (217.4 °F) - closed cup | [1][6] | |

| Refractive Index (n20/D) | 1.4834 | [6][7] | |

| Solubility | Insoluble in water; Soluble in common organic solvents | Such as ethanol and dichloromethane | [8] |

| Storage Temperature | 2-8°C | Recommended for maintaining stability |[7][9] |

Spectroscopic and Analytical Characterization

Robust characterization is essential to confirm the identity and purity of starting materials. Spectroscopic techniques provide a detailed fingerprint of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The benzylic protons (-CH₂CN) would appear as a singlet. The three protons on the aromatic ring would appear as complex multiplets due to proton-proton and proton-fluorine coupling.

-

¹³C NMR: The carbon spectrum will show eight distinct signals corresponding to each carbon atom. The nitrile carbon (C≡N) has a characteristic shift in the 115-120 ppm range. The carbons bonded to fluorine will show large one-bond C-F coupling constants.

-

¹⁹F NMR: The fluorine NMR will show two distinct signals for the two non-equivalent fluorine atoms, each coupled to adjacent protons and to each other.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful, non-destructive technique for identifying key functional groups. The IR spectrum of this compound is dominated by two key absorptions:

-

C≡N Stretch: A sharp, medium-intensity band is expected around 2250 cm⁻¹ , which is characteristic of a nitrile group.[10] The conjugation with the aromatic ring slightly lowers this frequency compared to aliphatic nitriles.

-

Aromatic C-F Stretch: Strong absorption bands are expected in the 1100-1300 cm⁻¹ region, corresponding to the C-F stretching vibrations.

-

Aromatic C=C Stretch: Multiple bands of varying intensity will appear in the 1450-1600 cm⁻¹ region.

This protocol describes a self-validating system for obtaining a high-quality IR spectrum. The causality behind collecting a background spectrum first is to computationally subtract the absorbance of ambient air (CO₂, H₂O) and the diamond crystal from the sample spectrum, ensuring that the resulting data is exclusively from the compound of interest.

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe, then allow it to dry completely.

-

Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient atmosphere and the ATR crystal itself.

-

Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal.

-

Sample Spectrum Collection: Acquire the sample spectrum. The instrument's software will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.

-

Data Analysis: Identify the key peaks, paying close attention to the nitrile stretch (around 2250 cm⁻¹) and the C-F stretch region (1100-1300 cm⁻¹) to confirm the compound's identity.

-

Cleaning: Thoroughly clean the ATR crystal immediately after use to prevent cross-contamination.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Using a technique like Gas Chromatography-Mass Spectrometry (GC-MS), one would expect to see a molecular ion (M⁺) peak at an m/z value corresponding to the molecular weight of 153.13.

Chemical Properties and Reactivity Profile

The reactivity of this compound is governed by the interplay between the nitrile functional group and the difluorinated aromatic ring.

-

Stability: The compound is stable under normal storage conditions, typically in a cool, dry, and well-ventilated area.[11][12] It should be kept away from strong oxidizing agents, acids, and bases, with which it can react.[11][13] Hazardous decomposition products upon combustion include nitrogen oxides (NOx), carbon oxides (CO, CO₂), and gaseous hydrogen fluoride (HF).[11]

-

Nitrile Group Reactivity: The cyano group is a versatile functional handle.

-

Hydrolysis: It can be hydrolyzed under acidic or basic conditions to form 2,5-difluorophenylacetic acid or its corresponding amide.

-

Reduction: The nitrile can be reduced to form 2-(2,5-difluorophenyl)ethan-1-amine, a valuable primary amine, using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

-

-

Aromatic Ring Reactivity: The two fluorine atoms are strong electron-withdrawing groups, which deactivates the ring towards electrophilic aromatic substitution. However, they also act as ortho-, para-directors. The positions ortho and para to the fluorine atoms are potential sites for nucleophilic aromatic substitution, particularly if a strong nucleophile is used.

Caption: Key reaction pathways for this compound.

Safety, Handling, and Storage

Due to its potential toxicity, proper handling of this compound is paramount. It is classified as harmful and an irritant.[1][4][14]

Table 3: GHS Hazard Information

| Hazard Class | Category | Hazard Statement | Source(s) |

|---|---|---|---|

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [14] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | [14] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | [14] |

| Skin Irritation | 2 | H315: Causes skin irritation | [14] |

| Eye Irritation | 2 | H319: Causes serious eye irritation | [14] |

| STOT - Single Exposure | 3 | H335: May cause respiratory irritation | [14] |

STOT: Specific Target Organ Toxicity

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11][13]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[11]

-

Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).[11]

-

Skin and Body Protection: Wear a lab coat or protective clothing to prevent skin contact.[11]

-

Respiratory Protection: If working outside a fume hood or if vapors/aerosols are generated, use a respirator with an appropriate filter (e.g., type ABEK).

-

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[11]

-

Skin Contact: Immediately wash off with plenty of soap and water while removing all contaminated clothing. Seek medical attention.[11]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[11][12] Recommended storage temperatures are often between 2°C and 8°C.[7][9]

Conclusion

This compound is a versatile chemical intermediate with well-defined physical and chemical properties. Its value in the synthesis of complex molecules, particularly for pharmaceutical applications, is underscored by the unique characteristics imparted by its difluorinated aromatic system. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective use in a research and development setting.

References

- 1. This compound | CAS 69584-87-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. 2-(2,5-Difluorophenyl)acetonitrile | CymitQuimica [cymitquimica.com]

- 3. chembk.com [chembk.com]

- 4. Page loading... [wap.guidechem.com]

- 5. CheMondis Marketplace [chemondis.com]

- 6. Page loading... [guidechem.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. 2,5-Difluorophenyl Acetonitrile Supplier & Manufacturer in China | Properties, Safety, Uses, Price | High Quality Chemical Exporter [nj-finechem.com]

- 9. This compound | 69584-87-8 [amp.chemicalbook.com]

- 10. Characterization of Acetonitrile Isotopologues as Vibrational Probes of Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

- 14. chemical-label.com [chemical-label.com]

Solubility Profile of 2,5-Difluorophenylacetonitrile: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,5-Difluorophenylacetonitrile (CAS 69584-87-8), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. While specific quantitative solubility data is not extensively published, this document outlines the theoretical principles governing its solubility, provides a robust experimental protocol for its determination, and discusses the expected behavior in a range of common organic solvents. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's physicochemical properties to facilitate its use in synthesis, formulation, and process development.

Introduction: The Significance of this compound

This compound is a fluorinated aromatic nitrile whose structural motifs are of significant interest in medicinal chemistry. The presence of fluorine atoms can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. As such, understanding the solubility of this intermediate is paramount for its effective use in organic synthesis. Proper solvent selection, guided by solubility data, is critical for reaction kinetics, yield optimization, purification processes like crystallization, and the formulation of final products.

This guide will delve into the molecular characteristics of this compound that dictate its solubility and provide a practical, field-proven methodology for researchers to quantify its solubility in solvents relevant to their work.

Physicochemical Properties of this compound

A foundational understanding of the physical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source(s) |

| CAS Number | 69584-87-8 | [1][2][3] |

| Molecular Formula | C₈H₅F₂N | [1] |

| Molecular Weight | 153.13 g/mol | [1] |

| Appearance | Clear colorless to yellow liquid | [1] |

| Density | 1.233 g/mL at 25 °C | [1] |

| Boiling Point | 90 °C at 5 mmHg | [1] |

| Refractive Index | n20/D 1.4834 |

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is rooted in the intermolecular forces between solute and solvent molecules. For this compound, its molecular structure provides key insights into its expected solubility.

-

Polarity: The molecule possesses a polar nitrile group (-C≡N) and two polar carbon-fluorine bonds. However, the overall molecule has a significant nonpolar aromatic ring and a methylene (-CH₂-) group. This combination suggests that this compound is a moderately polar compound. It is expected to be insoluble in water but soluble in a range of organic solvents.[4]

-

Intermolecular Forces: The primary intermolecular forces at play will be dipole-dipole interactions due to the nitrile and C-F bonds, and London dispersion forces from the aromatic ring. It lacks a hydrogen bond donor, which will limit its solubility in highly protic solvents where hydrogen bonding is the dominant intermolecular force.

Based on these characteristics, this compound is predicted to be most soluble in moderately polar to polar aprotic solvents that can engage in dipole-dipole interactions. Its solubility in nonpolar solvents will be dependent on the extent of London dispersion forces, while its solubility in highly polar, protic solvents like water is expected to be low.

Expected Solubility in Common Organic Solvents

While quantitative data is sparse, a qualitative assessment of solubility can be made based on solvent properties. One supplier notes that the compound is soluble in common organic solvents such as ethanol and dichloromethane.[4] The following table provides a guide to solvent selection for solubility trials, ranked by increasing polarity.

| Solvent | Polarity Index | Solvent Type | Expected Solubility | Rationale |

| Hexane | 0.1 | Nonpolar | Low to Moderate | Dominated by dispersion forces; lack of polarity mismatch. |

| Toluene | 2.4 | Nonpolar (Aromatic) | Moderate to High | Aromatic ring allows for favorable π-π stacking interactions. |

| Diethyl Ether | 2.8 | Polar Aprotic | Moderate to High | Can act as a hydrogen bond acceptor; moderate polarity. |

| Dichloromethane (DCM) | 3.1 | Polar Aprotic | High | Similar polarity and ability to engage in dipole-dipole interactions.[4] |

| Ethyl Acetate | 4.4 | Polar Aprotic | High | Good balance of polarity and ability to accept hydrogen bonds. |

| Acetone | 5.1 | Polar Aprotic | High | Strong dipole moment matches well with the nitrile group. |

| Acetonitrile | 5.8 | Polar Aprotic | High | "Like dissolves like" principle is strong; both are nitriles. |

| Isopropanol | 3.9 | Polar Protic | Moderate to High | Can act as a hydrogen bond acceptor. |

| Ethanol | 4.3 | Polar Protic | Moderate to High | Reported to be a suitable solvent.[4] |

| Methanol | 5.1 | Polar Protic | Moderate | Higher polarity and hydrogen bonding network may be less favorable. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | High | Highly polar aprotic solvent, effective at dissolving a wide range of compounds. |

| Water | 10.2 | Polar Protic | Insoluble | Significant polarity mismatch and inability to donate hydrogen bonds.[4] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is necessary. The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound in a solvent.[5][6]

Materials and Equipment

-

This compound (≥97% purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Thermostatic shaker bath or incubator

-

Calibrated positive displacement pipettes

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (UV), or a Gas Chromatography (GC) system.

-

Volumetric flasks and appropriate glassware for standard preparation.

Experimental Workflow Diagram

References

Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for 2,5-Difluorophenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Difluorophenylacetonitrile is a fluorinated organic compound increasingly utilized as a key building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1] Its unique electronic properties, imparted by the fluorine atoms, make it a valuable synthon for introducing the 2,5-difluorophenyl moiety into target structures.[1] However, as with many nitrile-containing aromatic compounds, a thorough understanding of its health and safety profile is paramount for its responsible and safe use in a laboratory setting. This guide provides a comprehensive overview of the known health and safety information for this compound, offering insights into its hazard profile, safe handling protocols, and emergency procedures to empower researchers in minimizing risks.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin contact.[2][3] It is crucial to recognize and understand the associated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications to ensure appropriate safety measures are implemented.

GHS Pictogram:

Signal Word: Warning [2]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

These classifications indicate that this compound poses a moderate acute toxicity risk through oral, dermal, and inhalation routes.[2] It is also an irritant to the skin, eyes, and respiratory system.[2]

Toxicological Profile: Understanding the Risks

Acute Toxicity: The "Harmful" classification suggests the following approximate lethal dose (LD50) and lethal concentration (LC50) ranges, although specific values for this compound have not been fully investigated:

-

Oral LD50: 300 - 2000 mg/kg (rat)

-

Dermal LD50: 1000 - 2000 mg/kg (rat or rabbit)

-

Inhalation LC50: 10 - 20 mg/L (vapor, 4h, rat) or 1 - 5 mg/L (dust/mist, 4h, rat)

It is important to note that these are estimated ranges based on the GHS classification, and the actual values for this compound may vary.

Mechanism of Toxicity: Many nitrile-containing organic compounds can pose health risks due to the potential release of hydrogen cyanide under certain physiological conditions.[1] The toxic effects of acetonitrile, a related compound, are attributed to the metabolic release of cyanide.[5] This metabolic process can be slow, leading to a delay in the onset of symptoms after exposure.[5] While specific studies on the metabolism of this compound are lacking, it is prudent to consider the potential for cyanide release as a contributing factor to its toxicity.

Chronic Toxicity and Carcinogenicity: There is currently no conclusive evidence to indicate that this compound is carcinogenic.[1] No long-term toxicity studies have been reported.

Safe Handling and Storage: A Proactive Approach to Safety

Adherence to strict safety protocols is essential when working with this compound to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense. The following should be considered mandatory when handling this compound:

| PPE Category | Specifications | Rationale |

| Eye Protection | Chemical safety goggles and a face shield.[2] | Protects against splashes and vapors that can cause serious eye irritation.[2] |

| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber, neoprene). Consult glove manufacturer's data for breakthrough times. | Prevents skin contact, which can be harmful and cause irritation.[2][3] |

| Skin and Body Protection | A lab coat, closed-toe shoes, and additional protective clothing as necessary to prevent skin exposure. | Minimizes the risk of accidental skin contact. |

| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge (e.g., for organic vapors and particulates) should be used.[2] | Protects against the inhalation of harmful vapors.[2][3] |

Workflow for Safe Handling

The following diagram outlines a logical workflow for the safe handling of this compound in a laboratory setting.

Storage Requirements

Proper storage is crucial to maintain the stability of this compound and prevent hazardous situations.

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

-

Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[2][3]

Emergency Procedures: A Rapid and Informed Response

In the event of an exposure or spill, a swift and appropriate response is critical.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing and shoes. Seek medical attention.[3] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water. Seek immediate medical attention.[3][6] |

Spill and Leak Response

In the case of a spill, the following steps should be taken:

-

Evacuate: Evacuate non-essential personnel from the area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

-

Collect: Carefully collect the absorbed material into a designated, labeled container for hazardous waste disposal.

-

Decontaminate: Clean the spill area thoroughly with a suitable decontaminating agent.

-

Report: Report the incident according to institutional protocols.

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF).[2][3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below:

| Property | Value |

| Molecular Formula | C₈H₅F₂N |

| Molecular Weight | 153.13 g/mol |

| Appearance | Clear liquid[2] or white to off-white solid[1] |

| Density | 1.233 g/mL at 25 °C[2][7] |

| Boiling Point | 90 °C at 5 mmHg[7] |

| Flash Point | 103 °C (217.4 °F) - closed cup[2] |

Conclusion

This compound is a valuable reagent in modern chemical synthesis, but its use demands a high level of safety awareness and adherence to established protocols. By understanding its hazard profile, implementing robust safe handling practices, and being prepared for potential emergencies, researchers can mitigate the risks associated with this compound. This guide serves as a foundational resource to promote a culture of safety in the laboratory and ensure the well-being of all personnel involved in the handling and use of this compound.

References

- 1. echemi.com [echemi.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. fishersci.com [fishersci.com]

- 4. chemical-label.com [chemical-label.com]

- 5. [Toxicology of acetonitrile] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2,4-Difluorophenylacetonitrile | C8H5F2N | CID 69565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,5-Difluorobenzonitrile | C7H3F2N | CID 123558 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Role of 2,5-Difluorophenylacetonitrile in Modern Medicinal Chemistry

An In-Depth Technical Guide

Abstract

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design.[1][2] The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and modulated pKa—have revolutionized the development of therapeutic agents.[2] This guide delves into the specific utility of 2,5-Difluorophenylacetonitrile, a key fluorinated building block, in medicinal chemistry.[3][4] We will explore its intrinsic properties, its application as a versatile synthetic intermediate, and its role in the construction of high-value pharmaceutical compounds, particularly in the realms of kinase inhibitors and ion channel modulators. This document serves as a technical resource for researchers, chemists, and drug development professionals, providing both foundational knowledge and actionable experimental insights.

Introduction: The Fluorine Advantage in Drug Design

The deliberate use of fluorine in medicinal chemistry has led to the development of numerous blockbuster drugs. Its high electronegativity, small van der Waals radius, and the strength of the C-F bond confer a range of desirable attributes to a parent molecule. These include:

-

Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This often translates to a longer in-vivo half-life and improved pharmacokinetic profiles.

-

Lipophilicity and Permeability: Strategic fluorination can increase a molecule's lipophilicity, which can enhance its ability to cross cellular membranes and improve bioavailability.[2]

-

Binding Affinity: Fluorine can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with protein targets, thereby increasing the potency of a drug candidate.

-

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, locking it into a bioactive shape that fits more precisely into a target's binding site.[2]

This compound (DFPA) emerges as a particularly valuable synthon within this context. It combines the benefits of the difluorinated phenyl ring with the versatile reactivity of a nitrile group, providing a powerful entry point into diverse molecular architectures.[5]

Physicochemical Properties of this compound

A clear understanding of a building block's physical properties is essential for its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 69584-87-8 | |

| Molecular Formula | C₈H₅F₂N | [6] |

| Molecular Weight | 153.13 g/mol | [6] |

| Appearance | Clear colorless to yellow liquid | [6] |

| Density | 1.233 g/mL at 25 °C | [6] |

| Boiling Point | 90 °C at 5 mmHg | [6] |

| Refractive Index | n20/D 1.4834 | [6] |

| SMILES | Fc1ccc(F)c(CC#N)c1 |

Core Synthetic Applications & Strategic Value

This compound serves primarily as a versatile intermediate for constructing more complex bioactive molecules.[5] Its utility stems from the reactivity of both the nitrile moiety and the difluorinated aromatic ring, allowing for a diverse range of chemical transformations.

The overall strategic workflow for utilizing DFPA in a drug discovery program can be visualized as a multi-stage process, beginning with the core building block and branching into various high-value compound classes.

Caption: General workflow for DFPA in drug discovery.

Application Showcase I: Synthesis of Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers and inflammatory diseases.[7] Consequently, kinase inhibitors are a major focus of modern drug development.[8][9] The 2,5-difluorophenyl moiety is a privileged scaffold in this area, often serving as a key recognition element for the ATP-binding pocket of various kinases.

While direct synthesis routes for specific, named inhibitors starting from DFPA are proprietary and often found in patent literature, we can outline a validated, representative protocol for a key transformation: the construction of a substituted pyrimidine ring, a core heterocycle in many kinase inhibitors like EGFR inhibitors.[8][10]

Experimental Protocol: Synthesis of a Dihydropyrimidine Intermediate

This protocol describes the synthesis of a 4-(2,5-difluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester, a common intermediate for dihydropyrimidine-based drugs. This reaction, a modified Biginelli condensation, showcases the use of the difluorophenyl group in forming a key heterocyclic scaffold.

Step-by-Step Methodology:

-

Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2,5-difluorobenzaldehyde (10 mmol, 1.42 g) — a direct derivative of DFPA via reduction and hydrolysis — ethyl acetoacetate (10 mmol, 1.30 g), and thiourea (12 mmol, 0.91 g) in ethanol (30 mL).

-

Catalysis: Add a catalytic amount of concentrated hydrochloric acid (0.5 mL).

-

Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (3:7).

-

Work-up: After completion, cool the reaction mixture to room temperature. A solid precipitate should form. If not, slowly add cold water (50 mL) to induce precipitation.

-

Isolation: Collect the solid product by vacuum filtration through a Büchner funnel.

-

Purification: Wash the crude product with a small amount of cold ethanol (2 x 10 mL) followed by distilled water to remove unreacted starting materials and catalyst.

-

Drying and Characterization: Dry the purified solid under vacuum at 40°C. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

This protocol provides a reliable pathway to a key intermediate, from which further functionalization can lead to potent kinase inhibitors. The difluorophenyl group in this structure is critical for establishing binding interactions within the kinase active site.

Application Showcase II: Development of Ion Channel Blockers

Calcium channel blockers are a class of drugs used to treat cardiovascular conditions such as hypertension and angina.[11][12][13] They function by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac cells, leading to vasodilation.[13] The dihydropyridine and dihydropyrimidine scaffolds are well-established pharmacophores for this target class.[14] The electronic properties of the substituted phenyl ring at the 4-position are a critical determinant of activity.

The 2,5-difluorophenyl group, derived from DFPA, can be incorporated into these scaffolds to fine-tune the molecule's electronic and steric properties, potentially leading to improved potency and a better pharmacokinetic profile.

Caption: Synthetic pathway from DFPA to channel blockers.

Structure-Activity Relationship (SAR) Insights

The substitution pattern on the phenyl ring of dihydropyrimidine-based calcium channel blockers is crucial for activity.

| Substitution Pattern | General Effect on Activity | Rationale |

| Ortho/Meta Nitro | High Potency | The electron-withdrawing nature of the nitro group is optimal for activity in classical dihydropyridines.[11] |

| Ortho/Meta Halogen | Maintained or Increased Potency | Halogens like fluorine act as electron-withdrawing groups and can form beneficial interactions in the binding pocket. The 2,5-difluoro pattern provides a unique electronic and steric profile that can enhance binding and improve metabolic stability. |

| Para Substitution | Generally Reduced Potency | This position is sterically hindered in the binding site of the L-type calcium channel. |

| No Substitution | Low Potency | An electron-withdrawing group is generally required for significant antagonistic activity. |

The use of a 2,5-difluoro substitution, accessible from DFPA, offers a compelling alternative to the traditional nitro-substituted compounds, potentially avoiding toxicities associated with the nitro group while retaining or enhancing the desired pharmacological activity.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its difluorinated phenyl ring provides a scaffold with enhanced metabolic stability and unique electronic properties ideal for targeting protein kinases and ion channels. The versatile nitrile handle serves as a gateway for constructing a wide array of complex heterocyclic systems. As drug discovery continues to demand molecules with increasingly refined pharmacokinetic and pharmacodynamic profiles, the judicious use of fluorinated building blocks like DFPA will remain a critical strategy for success. Future applications are likely to expand into other therapeutic areas, such as neurology and metabolic diseases, where fine-tuning molecular properties is paramount.

References

- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 69584-87-8|this compound|BLD Pharm [bldpharm.com]

- 4. 2-(2,5-Difluorophenyl)acetonitrile | CymitQuimica [cymitquimica.com]

- 5. Page loading... [guidechem.com]

- 6. This compound | 69584-87-8 [amp.chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. dovepress.com [dovepress.com]

- 9. Synthesis of novel 5-substituted indirubins as protein kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and biological activity of novel calcium channel blockers: 2,5-dihydro-4-methyl-2-phenyl-1,5-benzothiazepine-3-carboxylic acid esters and 2,5-dihydro-4-methyl-2-phenyl-1,5-benzodiazepine-3-carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. thescipub.com [thescipub.com]

- 13. medcraveonline.com [medcraveonline.com]

- 14. Dihydropyrimidine calcium channel blockers. 4. Basic 3-substituted-4-aryl-1,4-dihydropyrimidine-5-carboxylic acid esters. Potent antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocols: A Validated Multi-Step Synthesis of 2,5-Difluorophenylacetonitrile from 1,4-Difluorobenzene

Abstract

2,5-Difluorophenylacetonitrile[1][2] is a pivotal intermediate in the synthesis of high-value organic molecules, particularly in the pharmaceutical and agrochemical sectors. Its structural motif is integral to various biologically active compounds. This application note provides a comprehensive and validated multi-step synthetic pathway starting from the readily available and cost-effective bulk chemical, 1,4-difluorobenzene. The described route is designed for robustness and scalability, proceeding through key intermediates: 2,5-difluorobenzaldehyde, 2,5-difluorobenzyl alcohol, and 2,5-difluorobenzyl bromide. Each transformation is detailed with an in-depth explanation of the underlying chemical principles, step-by-step protocols, and critical process parameters, ensuring scientific integrity and reproducibility for researchers, chemists, and process development professionals.

Introduction: Strategic Overview of the Synthetic Pathway

Direct functionalization of the C-H bond in 1,4-difluorobenzene to introduce an acetonitrile moiety in a single step is a formidable challenge due to the inertness of the C-H bond and the difficulty in controlling regioselectivity. Therefore, a logical and stepwise approach is necessary to build the required functionality. The chosen strategy leverages a series of well-established, high-yielding transformations that systematically construct the target molecule.

The overall synthetic workflow is as follows:

-

Ortho-Directed Formylation: Introduction of a formyl (-CHO) group at the 2-position of 1,4-difluorobenzene via directed ortho-lithiation.

-

Chemoselective Reduction: Conversion of the resulting 2,5-difluorobenzaldehyde to 2,5-difluorobenzyl alcohol.

-

Halogenation: Transformation of the benzyl alcohol into a more reactive benzyl bromide, an excellent electrophile for subsequent substitution.

-

Cyanation: Nucleophilic displacement of the bromide with a cyanide source to yield the final product, this compound.

This sequence ensures high regiochemical control and utilizes standard laboratory reagents and techniques, making it an accessible and reliable method.

Caption: High-level overview of the four-step synthesis.

Experimental Protocols & Mechanistic Insights

Part 1: Synthesis of 2,5-Difluorobenzaldehyde via Directed Ortho-Lithiation

Principle: This transformation is a classic example of Directed Ortho-Metalation (DoM). The fluorine atom at C1 is an effective ortho-directing group for lithiation due to its ability to coordinate with the lithium cation of n-butyllithium (n-BuLi), thereby acidifying the adjacent ortho-proton. This allows for regioselective deprotonation at the C2 position. The resulting aryllithium species is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of a formylating agent, such as N-methylformanilide, to generate the desired aldehyde after aqueous workup.[3]

Protocol:

Table 1: Reagents for 2,5-Difluorobenzaldehyde Synthesis

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| 1,4-Difluorobenzene | 114.09 | 194.5 g | 1.70 | 1.0 |

| n-Butyllithium (2.2M in hexane) | 64.06 | 773 mL | 1.70 | 1.0 |

| N-Methylformanilide | 135.16 | 230 g | 1.70 | 1.0 |

| Tetrahydrofuran (THF), dry | - | 2.3 L | - | - |

| 10% Sulfuric Acid | - | As needed | - | - |

| Hexane | - | ~1.5 L | - | - |

Procedure:

-

To a 5 L three-necked flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 194.5 g (1.70 mol) of 1,4-difluorobenzene and 2 L of dry tetrahydrofuran (THF).

-

Cool the stirred solution to -60 °C using a dry ice/acetone bath.

-

Add 1.70 mol of n-butyllithium (2.2M solution in hexane) dropwise over 45 minutes, ensuring the internal temperature does not rise above -55 °C.[3]

-

After the addition is complete, stir the reaction mixture for 45 minutes at a temperature below -50 °C, then allow it to warm to between -50 °C and -45 °C and stir for an additional 1.5 hours.

-

Cool the solution back down to -60 °C.

-

In a separate flask, prepare a solution of 230 g of N-methylformanilide in 300 mL of dry THF. Add this solution dropwise to the reaction mixture over 30 minutes.

-

Stir the mixture for 1 hour at -50 °C and then allow it to warm to -30 °C over 15 minutes.

-

Workup: Pour the reaction mixture into a large beaker containing 2 L of an ice-water slurry.

-

Neutralize the mixture to a pH of 6-7 by the slow addition of 10% sulfuric acid.

-

Transfer the mixture to a separatory funnel and extract three times with hexane (500 mL each).

-

Combine the organic extracts and wash once with 1N sulfuric acid (200 mL) and once with a saturated sodium chloride solution (200 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a crude oil.

-

Purification: Purify the crude product by vacuum distillation. Collect the fraction at 64-65 °C (20 mmHg) to yield pure 2,5-difluorobenzaldehyde.[3]

-

Expected Yield: ~187.5 g (77.5%)

-

Part 2: Reduction to 2,5-Difluorobenzyl Alcohol

Principle: The selective reduction of an aldehyde to a primary alcohol is efficiently achieved using sodium borohydride (NaBH₄). This reagent is a mild and safe hydride donor, ideal for reducing aldehydes and ketones without affecting other potentially reducible functional groups. The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.

Protocol:

Table 2: Reagents for 2,5-Difluorobenzyl Alcohol Synthesis

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| 2,5-Difluorobenzaldehyde | 142.10 | 180 g | 1.27 | 1.0 |

| Sodium Borohydride (NaBH₄) | 37.83 | 14.4 g | 0.38 | 0.3 |

| Methanol | - | 1.5 L | - | - |

| Dichloromethane (DCM) | - | ~1 L | - | - |

| 1M Hydrochloric Acid | - | As needed | - | - |

Procedure:

-

In a 3 L flask, dissolve 180 g (1.27 mol) of 2,5-difluorobenzaldehyde in 1.5 L of methanol.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add 14.4 g (0.38 mol) of sodium borohydride in small portions over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours. Monitor the reaction progress by TLC.

-

Workup: Carefully quench the reaction by slowly adding 1M HCl until the effervescence ceases and the pH is acidic (~pH 2-3).

-

Remove the methanol under reduced pressure.

-

Add 500 mL of water to the residue and extract with dichloromethane (3 x 300 mL).

-

Combine the organic layers, wash with brine (200 mL), and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to yield 2,5-difluorobenzyl alcohol as a crude product, which is often of sufficient purity for the next step.

-

Expected Yield: >95% (quantitative)

-

Part 3: Bromination to 2,5-Difluorobenzyl Bromide

Principle: The conversion of the primary alcohol to a benzyl bromide is a nucleophilic substitution reaction. Phosphorus tribromide (PBr₃) is an effective reagent for this transformation. The reaction proceeds by the initial reaction of the alcohol's oxygen atom with the phosphorus atom of PBr₃, forming a good leaving group. A bromide ion, generated in situ, then acts as a nucleophile, attacking the benzylic carbon and displacing the leaving group via an Sₙ2 mechanism.[4]

Protocol:

Table 3: Reagents for 2,5-Difluorobenzyl Bromide Synthesis

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| 2,5-Difluorobenzyl Alcohol | 144.12 | 175 g | 1.21 | 1.0 |

| Phosphorus Tribromide (PBr₃) | 270.69 | 118.5 g (41.5 mL) | 0.44 | 0.36 |

| Diethyl Ether (anhydrous) | - | 1 L | - | - |

Procedure:

-

Caution: PBr₃ is highly corrosive and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood under anhydrous conditions.

-

To a 2 L flask under a nitrogen atmosphere, add 175 g (1.21 mol) of 2,5-difluorobenzyl alcohol and 1 L of anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 118.5 g (0.44 mol) of PBr₃ dropwise via an addition funnel over 1 hour, keeping the internal temperature below 5 °C.

-

After addition, allow the mixture to slowly warm to room temperature and stir for 3-4 hours. Monitor by TLC until the starting alcohol is consumed.

-

Workup: Cool the reaction mixture back to 0 °C and very slowly pour it over 1 L of crushed ice with vigorous stirring.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with cold water (500 mL), saturated sodium bicarbonate solution (500 mL), and finally with brine (300 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude 2,5-difluorobenzyl bromide.[5]

-

Expected Yield: 85-90%

-

Part 4: Cyanation to this compound

Principle: The final step is a nucleophilic substitution where the cyanide anion (CN⁻) from sodium cyanide displaces the bromide from 2,5-difluorobenzyl bromide.[4] This is a classic Sₙ2 reaction. The choice of a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetone is crucial as it solvates the cation (Na⁺) but not the cyanide anion, enhancing the nucleophilicity of CN⁻ and accelerating the reaction.

Protocol:

Table 4: Reagents for this compound Synthesis

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| 2,5-Difluorobenzyl Bromide | 207.02 | 210 g | 1.01 | 1.0 |

| Sodium Cyanide (NaCN) | 49.01 | 54.6 g | 1.11 | 1.1 |

| Acetone | - | 1.5 L | - | - |

| Water | - | 1.5 L | - | - |

Procedure:

-

EXTREME CAUTION: Sodium cyanide is highly toxic. Handle with extreme care in a fume hood. Avoid contact with acids, which liberates poisonous hydrogen cyanide gas. All equipment should be decontaminated with bleach solution after use.

-

In a 3 L flask, dissolve 54.6 g (1.11 mol) of sodium cyanide in 150 mL of water. Add 1.5 L of acetone to this solution with stirring.

-

To the stirred cyanide solution, add 210 g (1.01 mol) of 2,5-difluorobenzyl bromide dropwise over 30 minutes.

-

Heat the reaction mixture to a gentle reflux (approx. 50-55 °C) and maintain for 4-6 hours. Monitor the reaction by TLC or GC.

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium bromide.

-

Concentrate the filtrate under reduced pressure to remove most of the acetone.

-

To the remaining aqueous residue, add 500 mL of water and extract with ethyl acetate (3 x 300 mL).

-

Combine the organic extracts, wash with brine (2 x 200 mL), and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to yield the crude this compound.

-

Purification: The product can be purified by vacuum distillation if necessary.

-

Expected Yield: 85-95%

-

Caption: Detailed reaction scheme for each synthetic step.

Conclusion

This application note details a robust and scalable four-step synthesis of this compound from 1,4-difluorobenzene. The pathway relies on well-understood and high-yielding chemical transformations, including directed ortho-lithiation, chemoselective reduction, bromination, and nucleophilic cyanation. By providing detailed, step-by-step protocols and explaining the rationale behind each procedure, this guide serves as a valuable resource for researchers in academic and industrial settings, enabling the reliable production of this important chemical intermediate. The protocols are designed to be self-validating, with clear endpoints and purification methods, ensuring high purity of the final product.

References

Application Note: Synthesis of 2,5-Difluorophenylacetonitrile via Nucleophilic Substitution

Abstract: This application note provides a comprehensive guide for the synthesis of 2,5-difluorophenylacetonitrile, a valuable intermediate in pharmaceutical and agrochemical research. The primary synthetic route detailed is the nucleophilic substitution of 2,5-difluorobenzyl halide with a cyanide source. This document offers an in-depth exploration of the reaction mechanism, a step-by-step experimental protocol, strategies for optimization, and critical safety procedures for handling cyanide reagents. The content is designed for researchers, chemists, and professionals in drug development, providing both theoretical grounding and practical, actionable laboratory instructions.

Introduction and Theoretical Background

This compound is a key building block in the synthesis of a variety of biologically active molecules. The introduction of fluorine atoms into organic molecules can significantly enhance pharmacological properties such as metabolic stability, bioavailability, and binding affinity. The synthesis of this intermediate is most commonly and efficiently achieved through a bimolecular nucleophilic substitution (SN2) reaction, rather than a nucleophilic aromatic substitution (SNAr).

While SNAr reactions involve a nucleophile attacking an aromatic ring directly, this process typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring.[1][2][3] In the case of 2,5-difluorobenzene, the fluorine atoms are not sufficiently activating to facilitate a direct SNAr reaction with a cyanide nucleophile under standard conditions.

A more practical and higher-yielding approach is the SN2 reaction on a benzylic halide, such as 2,5-difluorobenzyl bromide or chloride. The benzylic carbon is an excellent electrophile for SN2 reactions due to the stabilization of the transition state by the adjacent phenyl ring.[4] The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic benzylic carbon, displacing the halide leaving group and forming the desired carbon-carbon bond.[5]

This application note will focus on the synthesis of this compound from 2,5-difluorobenzyl bromide and sodium cyanide, a readily available and cost-effective starting material and reagent.

Reaction Mechanism and Workflow

The synthesis of this compound from 2,5-difluorobenzyl bromide proceeds via a classic SN2 mechanism.

Mechanism: SN2 Cyanation of 2,5-Difluorobenzyl Bromide

References

- 1. CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents [patents.google.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide - Google Patents [patents.google.com]

- 4. Predict the products of the following reactions. (c) benzyl bromi... | Study Prep in Pearson+ [pearson.com]

- 5. m.youtube.com [m.youtube.com]

Application Notes & Protocols: Catalytic Conversion of 2,5-Difluorophenylacetonitrile to Key Functional Groups

Abstract

2,5-Difluorophenylacetonitrile is a pivotal intermediate in the synthesis of a wide array of functionalized molecules, particularly within the pharmaceutical and materials science sectors. The strategic placement of two fluorine atoms on the phenyl ring significantly modulates the electronic properties, metabolic stability, and binding affinities of derivative compounds. This guide provides detailed application notes and validated protocols for the catalytic conversion of this compound into three critical functional groups: primary amines, tetrazoles, and carboxylic acids/amides. The methodologies presented herein are designed to be robust, scalable, and underpinned by established catalytic principles, offering researchers a reliable foundation for their synthetic endeavors.

Introduction: The Synthetic Versatility of a Fluorinated Building Block

The nitrile group is a cornerstone of organic synthesis due to its dual reactivity: it can act as an electrophile at the carbon atom and a nucleophile via the nitrogen lone pair. Its conversion into other functional groups opens up a vast chemical space for molecular design and optimization. This compound, in particular, has been utilized in the synthesis of various high-value compounds. This document outlines three key catalytic transformations, providing both the "how" and the "why" behind each protocol.

Catalytic Reduction to 2-(2,5-Difluorophenyl)ethanamine

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis, yielding valuable building blocks for pharmaceuticals and agrochemicals.[1] Catalytic hydrogenation is often the most efficient and atom-economical method for this conversion.[2] Among the various catalysts, Raney Nickel is a highly effective and widely used option, often employed with a hydride source like potassium borohydride (KBH₄) or molecular hydrogen (H₂).[3][4]

Rationale for Catalyst and Reagent Selection

The choice of Raney Nickel as a catalyst is predicated on its high surface area and catalytic activity for hydrogenation reactions.[2] When reducing nitriles, a key challenge is preventing the formation of secondary and tertiary amine byproducts. These side reactions occur when the intermediate imine reacts with the newly formed primary amine.[3][5] The protocol detailed below utilizes potassium borohydride as the reducing agent in the presence of Raney Nickel, a system proven to be mild and highly selective for the formation of primary amines.[3][4]

Experimental Workflow: Reduction of this compound

Figure 1: Workflow for the catalytic reduction of this compound.

Detailed Protocol: Raney Nickel/KBH₄ Reduction

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq.) in dry ethanol (approximately 2.5 mL per mmol of nitrile).[3]

-

Catalyst Addition: Under a nitrogen atmosphere, carefully add a slurry of Raney Nickel (approximately 1.0 eq. by moist weight) to the reaction mixture.[4]

-

Cooling: Cool the flask in an ice bath to 0-5 °C.

-

Reducing Agent Addition: Slowly add potassium borohydride (KBH₄, 4.0 eq.) in small portions, ensuring the temperature remains below 10 °C.[3][4]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the Celite pad with additional ethanol.

-

Isolation: Combine the filtrates and evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude 2-(2,5-Difluorophenyl)ethanamine.[6]

| Parameter | Value/Condition | Rationale |

| Catalyst | Raney Nickel | High activity for nitrile hydrogenation.[2] |

| Reducing Agent | Potassium Borohydride (KBH₄) | Mild and selective hydride donor.[3] |

| Solvent | Dry Ethanol | Good solvent for reactants, compatible with the reducing system.[4] |

| Temperature | 0 °C to Room Temperature | Controlled addition at low temperature minimizes side reactions. |

| Molar Ratio (Nitrile:Raney Ni:KBH₄) | 1 : 1 : 4 | Optimized ratio for efficient and selective reduction.[3][4] |

| Typical Yield | >90% (isolated) | High efficiency for both aliphatic and aromatic nitriles.[3] |

Catalytic Conversion to 5-((2,5-Difluorophenyl)methyl)-1H-tetrazole

Tetrazoles are important heterocycles in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[7][8] The most direct synthesis of 5-substituted 1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source, typically sodium azide.[9] This reaction is often catalyzed by a Lewis or Brønsted acid to activate the nitrile towards nucleophilic attack by the azide anion.[10][11]

Mechanistic Insight and Catalyst Function

The cycloaddition of nitriles and azides can proceed through a concerted or stepwise mechanism.[12] The role of the catalyst, such as a zinc salt or a solid acid like silica sulfuric acid, is to coordinate to the nitrogen of the nitrile group.[7][10] This coordination increases the electrophilicity of the nitrile carbon, facilitating the nucleophilic attack by the azide ion and accelerating the reaction.[11]

Experimental Workflow: [3+2] Cycloaddition

Figure 2: Workflow for the synthesis of 5-((2,5-Difluorophenyl)methyl)-1H-tetrazole.

Detailed Protocol: Silica Sulfuric Acid Catalyzed Cycloaddition

-

Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq.), sodium azide (NaN₃, 1.5 eq.), and silica sulfuric acid (10 wt% of the nitrile) in dimethylformamide (DMF).[7][13]

-

Reaction: Heat the mixture to 100 °C and stir for 6 hours.[13] Monitor the reaction by TLC until the starting nitrile is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing crushed ice and water.

-

Precipitation: Acidify the aqueous solution by slowly adding 2M hydrochloric acid (HCl) until the pH is approximately 2-3. A white precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual salts.

-

Drying: Dry the isolated solid in a vacuum oven to obtain the 5-((2,5-Difluorophenyl)methyl)-1H-tetrazole.

| Parameter | Value/Condition | Rationale |

| Catalyst | Silica Sulfuric Acid | Heterogeneous, easily recoverable, and effective Brønsted acid catalyst.[7] |

| Azide Source | Sodium Azide (NaN₃) | Common, stable, and effective source of the azide anion.[7][14] |

| Solvent | Dimethylformamide (DMF) | High-boiling polar aprotic solvent suitable for dissolving reactants.[7] |

| Temperature | 100 °C | Provides sufficient thermal energy to overcome the activation barrier.[13] |

| Molar Ratio (Nitrile:NaN₃) | 1 : 1.5 | A slight excess of sodium azide ensures complete conversion of the nitrile.[13] |

| Typical Yield | 85-95% | High yields are achievable for a variety of aromatic nitriles.[13] |

Catalytic Hydrolysis to 2,5-Difluorophenylacetic Acid and its Amide

The hydrolysis of nitriles is a classic transformation that yields either an amide or a carboxylic acid, depending on the reaction conditions.[15][16] This reaction can be catalyzed by either acid or base. The process occurs in two stages: initial hydration of the nitrile to an amide, followed by hydrolysis of the amide to a carboxylic acid.[15] By carefully selecting the conditions, it is possible to stop the reaction at the amide stage.[17]

Controlling the Reaction Outcome

Harsh conditions, such as heating in concentrated acid or base, will typically drive the reaction to the carboxylic acid.[17] To isolate the amide intermediate, 2,5-Difluorophenylacetamide, milder conditions are required. One effective method involves using an alkaline solution of hydrogen peroxide.[18] For the complete hydrolysis to 2,5-Difluorophenylacetic acid, a strong acid catalyst and elevated temperatures are employed.[15][16]

Experimental Workflow: Selective Hydrolysis

Figure 3: Divergent pathways for the hydrolysis of this compound.

Detailed Protocol: Hydrolysis to 2,5-Difluorophenylacetic Acid

-